

# Application Note: NMR Characterization of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

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## Compound of Interest

Compound Name: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1279590

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Audience: Researchers, scientists, and drug development professionals.

**Purpose:** This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**. It includes predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the characterization process.

## Predicted NMR Data

Due to the absence of published experimental NMR data for **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**, the following tables present predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Table 1: Predicted  $^1\text{H}$  NMR Data

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2 (Pyridine)	~8.5	s	-	1H
H-4 (Pyridine)	~7.8	s	-	1H
H-6 (Pyridine)	~8.6	s	-	1H
-CH <sub>2</sub> - (Methylene)	~3.5	s	-	2H
-N(CH <sub>3</sub> ) <sub>2</sub> (Dimethyl)	~2.3	s	-	6H

Note: Predicted chemical shifts are for a sample dissolved in CDCl<sub>3</sub>. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted <sup>13</sup>C NMR Data

Carbon	Predicted Chemical Shift (δ, ppm)
C-5 (Pyridine, C-Br)	~120
C-3 (Pyridine, C-CH <sub>2</sub> )	~138
C-2 (Pyridine)	~150
C-4 (Pyridine)	~135
C-6 (Pyridine)	~152
-CH <sub>2</sub> - (Methylene)	~60
-N(CH <sub>3</sub> ) <sub>2</sub> (Dimethyl)	~45

Note: Predicted chemical shifts are for a sample dissolved in CDCl<sub>3</sub>. Actual values may vary based on solvent and experimental conditions.

## Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**.

## Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[\[1\]](#)

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of the compound for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.[\[2\]](#) The sample should be a dry, solid powder.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform ( $\text{CDCl}_3$ ) is a common starting point for many organic molecules.[\[1\]](#)[\[2\]](#) Other potential solvents include deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) or methanol- $\text{d}_4$ .
- **Dissolution:** Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[\[2\]](#)[\[3\]](#) Vortex or gently agitate the vial until the sample is completely dissolved.
- **Filtration and Transfer:** To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[\[1\]](#)[\[4\]](#)
- **Internal Standard:** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[\[2\]](#)
- **Capping and Labeling:** Securely cap the NMR tube to prevent solvent evaporation and contamination.[\[1\]](#) Clearly label the tube with the sample identification.

## NMR Data Acquisition

The following are general parameters for acquiring NMR data on a standard NMR spectrometer (e.g., 400 or 500 MHz).

### $^1\text{H}$ NMR Acquisition Parameters:

- **Pulse Program:** A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).[\[5\]](#)

- Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.[5]
- Relaxation Delay (d1): 1-2 seconds.[5]
- Acquisition Time: 3-4 seconds to ensure good digital resolution.[5]
- Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.[5]
- Temperature: 298 K (25 °C).[6]

#### <sup>13</sup>C NMR Acquisition Parameters:

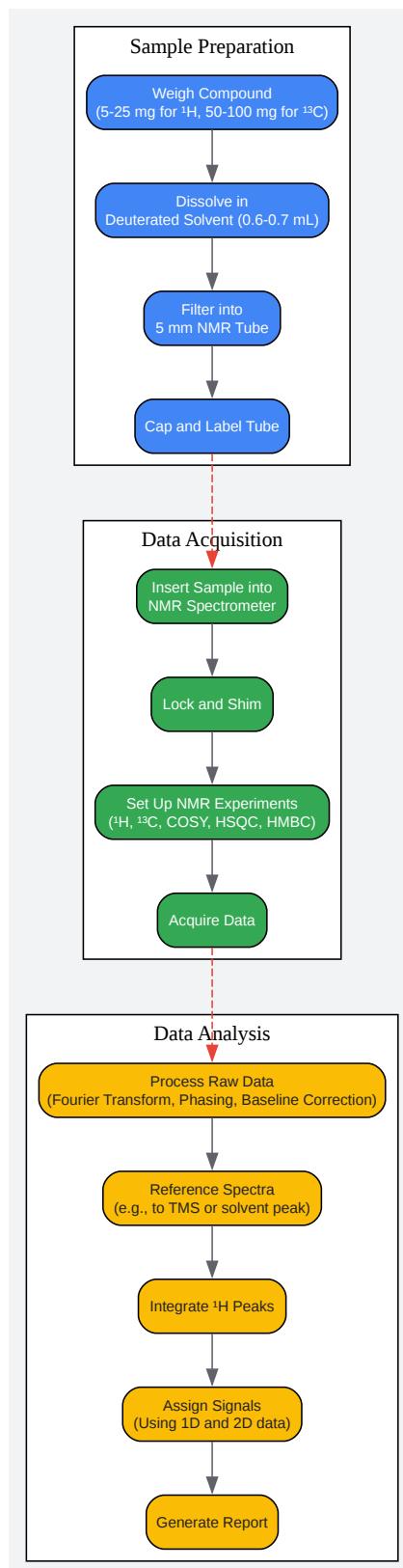
- Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).[5]
- Number of Scans: Due to the low natural abundance of <sup>13</sup>C, 1024 or more scans are often required.[5]
- Relaxation Delay (d1): 2 seconds.[5]
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of 0 to 220 ppm.
- Temperature: 298 K (25 °C).

#### 2D NMR Experiments (for structural confirmation):

- COSY (Correlation Spectroscopy): To identify <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between <sup>1</sup>H and <sup>13</sup>C atoms, which is crucial for assigning quaternary carbons and connecting molecular fragments.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of **1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine**.



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Caption: Workflow for the NMR characterization of a small molecule.

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